2-Ethyl-2-methyloxane-4-sulfonamide
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Overview
Description
2-Ethyl-2-methyloxane-4-sulfonamide is an organosulfur compound with the molecular formula C8H17NO3S. This compound belongs to the class of sulfonamides, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and polymers . Sulfonamides are characterized by the presence of a sulfonamide functional group (SO2NH2), which imparts unique chemical and biological properties to these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methyloxane-4-sulfonamide can be achieved through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine in the presence of an oxidizing agent, resulting in the formation of the sulfonamide bond . The reaction conditions typically include the use of a suitable solvent, such as methanol, and a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidative coupling processes. These processes are designed to be efficient and environmentally friendly, minimizing waste generation and reducing the need for additional pre-functionalization and de-functionalization steps .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-methyloxane-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonamide moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines .
Scientific Research Applications
2-Ethyl-2-methyloxane-4-sulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Ethyl-2-methyloxane-4-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically act as competitive inhibitors of bacterial enzymes, such as dihydropteroate synthetase, which is involved in the synthesis of folic acid . By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing the necessary folic acid, thereby inhibiting their growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Ethyl-2-methyloxane-4-sulfonamide include other sulfonamides, such as:
Sulfanilamide: A widely used sulfonamide antibiotic with similar antibacterial properties.
Sulfamethoxazole: Another sulfonamide antibiotic used in combination with trimethoprim to treat bacterial infections.
Sulfadiazine: A sulfonamide used in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C8H17NO3S |
---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
2-ethyl-2-methyloxane-4-sulfonamide |
InChI |
InChI=1S/C8H17NO3S/c1-3-8(2)6-7(4-5-12-8)13(9,10)11/h7H,3-6H2,1-2H3,(H2,9,10,11) |
InChI Key |
MOUPRXZMVUNMRE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(CCO1)S(=O)(=O)N)C |
Origin of Product |
United States |
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